molecular formula C10H12ClFN2O3 B2988456 (S)-3-(3-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride CAS No. 1286208-06-7

(S)-3-(3-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride

Cat. No.: B2988456
CAS No.: 1286208-06-7
M. Wt: 262.67
InChI Key: VAPJKBIWYOZJPM-FJXQXJEOSA-N
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Description

(S)-3-(3-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. These compounds are often studied for their potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of fluorine and nitro groups in the compound suggests that it may have unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(3-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoro-2-nitrophenol and (S)-pyrrolidine.

    Reaction Conditions: The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts.

    Reaction Steps: The key steps may involve nucleophilic substitution, reduction, and cyclization reactions to form the desired pyrrolidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and stringent quality control measures to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(3-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

    Reduction: The compound can be oxidized to form different oxidation states of the pyrrolidine ring.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amino derivative, while substitution of the fluorine atom may result in various substituted pyrrolidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-3-(3-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling.

    Pathways: Modulation of biochemical pathways, such as those involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-(3-Fluoro-2-nitrophenoxy)pyrrolidine: Lacks the hydrochloride salt form.

    ®-3-(3-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride: The enantiomer of the compound.

    3-(3-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride: Lacks the stereochemistry.

Uniqueness

(S)-3-(3-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride is unique due to its specific stereochemistry, which can influence its biological activity and chemical reactivity. The presence of both fluorine and nitro groups also contributes to its distinct properties compared to other pyrrolidine derivatives.

Properties

IUPAC Name

(3S)-3-(3-fluoro-2-nitrophenoxy)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O3.ClH/c11-8-2-1-3-9(10(8)13(14)15)16-7-4-5-12-6-7;/h1-3,7,12H,4-6H2;1H/t7-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAPJKBIWYOZJPM-FJXQXJEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=C(C(=CC=C2)F)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1OC2=C(C(=CC=C2)F)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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